molecular formula C14H15NO3S B300661 (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300661
M. Wt: 277.34 g/mol
InChI Key: PUJHCZIRJONOTJ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been widely studied for its potential therapeutic applications. TZD belongs to the class of thiazolidinedione derivatives, which are known to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose metabolism, lipid metabolism, and inflammation, which may explain the therapeutic effects of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can inhibit the proliferation and induce apoptosis of cancer cells, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models of diabetes and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method, which allows for the production of high-purity compounds in large quantities. In addition, (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied in vitro and in vivo, making it a well-characterized compound for research purposes. However, one limitation of using (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, as high doses of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione have been shown to cause liver damage in animal models.

Future Directions

There are several future directions for research on (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of interest is the development of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of diabetes, inflammation, and cancer. Furthermore, the potential use of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione as a diagnostic tool for the early detection of cancer and other diseases is also an area of active research.

Synthesis Methods

The synthesis of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 2-(butan-2-yloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound, (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. This method has been reported to yield high purity and good yields, making it suitable for large-scale production.

Scientific Research Applications

(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of diabetes, (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose metabolism, making it a promising drug candidate for the treatment of type 2 diabetes. In addition, (5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory and anti-cancer properties, as it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.

properties

Product Name

(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(5E)-5-[(2-butan-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H15NO3S/c1-3-9(2)18-11-7-5-4-6-10(11)8-12-13(16)15-14(17)19-12/h4-9H,3H2,1-2H3,(H,15,16,17)/b12-8+

InChI Key

PUJHCZIRJONOTJ-XYOKQWHBSA-N

Isomeric SMILES

CCC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2

SMILES

CCC(C)OC1=CC=CC=C1C=C2C(=O)NC(=O)S2

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=C2C(=O)NC(=O)S2

Origin of Product

United States

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